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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ficin, a cysteine

protease from fig tree latex (Ficus carica), as a viable substitute for animal rennet in the

cheesemaking process. This document outlines the biochemical properties of ficin, its

mechanism of action on milk proteins, and detailed protocols for its application and evaluation.

Introduction
The dairy industry is continuously exploring sustainable and efficient alternatives to traditional

animal-derived rennet for milk coagulation in cheese production.[1][2] Ficin, a proteolytic

enzyme found in the latex of the fig tree, has been recognized for its potent milk-clotting

capabilities.[1][3] This plant-based coagulant offers a promising alternative, particularly for the

production of specialty cheeses and for markets with dietary restrictions (e.g., vegetarian) or

religious considerations.[2][4]

Ficin acts as a cysteine protease, effectively hydrolyzing casein, the primary protein in milk, to

induce coagulation and curd formation.[2][5] Its high proteolytic activity, however, necessitates

careful control of process parameters to optimize cheese yield and sensory characteristics, and

to avoid the development of bitter flavors.[2][6] These notes provide detailed methodologies for

harnessing the properties of ficin for cheesemaking research and development.
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The enzymatic activity of ficin is highly dependent on environmental conditions such as pH,

temperature, and the concentration of calcium chloride (CaCl₂). Understanding these

parameters is critical for achieving consistent and desirable coagulation.

Table 1: Optimal Conditions for Ficin Coagulant Activity

Parameter Optimal Value
Coagulant Activity
(UR)

Source

Temperature 75°C 911.79 [6][7]

60-65°C Not specified [6]

60°C Not specified [8]

pH 5.0 2097.90 [6][7]

7.0-8.0 Not specified [8]

CaCl₂ Concentration 0.03 M 192.30 [6][7]

Table 2: Comparative Proteolytic and Coagulant Properties of Ficin and Rennet

Property Ficin Extract Animal Rennet Source

Proteolytic Activity
~4 times higher than

rennet
Baseline [6]

139 µg tyrosine/mL Not specified [6][7]

Coagulant Force 1/21250.911 Not specified [6][7]

Coagulation Time
Comparable to calf

rennet
Baseline [2]

Experimental Protocols
The following protocols provide detailed procedures for the extraction of ficin, the assessment

of its enzymatic activity, and its application in a laboratory-scale cheesemaking process.

Protocol 1: Extraction and Preparation of Crude Ficin Extract

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
http://www.ijagbio.com/pdf-files/volume-9-no-1-2020/47-50.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft
http://www.ijagbio.com/pdf-files/volume-9-no-1-2020/47-50.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft/fulltext/64b687ee95bbbe0c6e465326/Characterization-and-Application-of-Phytochemicals-Substances-of-the-Fig-Tree-Biological-and-Sensory-Characterization-of-Ficin-and-Cheeses-Fresh-and-Soft.pdf
https://www.researchgate.net/publication/372427740_Characterization_and_Application_of_Phytochemicals_Substances_of_the_Fig_Tree_Biological_and_Sensory_Characterization_of_Ficin_and_Cheeses_Fresh_and_Soft
https://www.mdpi.com/2076-3417/14/6/2257
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes a method for obtaining a crude ficin extract from fresh fig tree latex.

Materials:

Fresh fig tree latex

Clean, chilled plastic containers

Refrigerated centrifuge

Microcentrifuge tubes

Distilled water

Procedure:

Collect fresh latex from the fig tree in clean plastic containers and keep them chilled to

preserve enzymatic activity.[6]

Centrifuge the collected latex at 3,200 x g for 15 minutes at 4°C.[6]

Carefully collect the supernatant, which is the crude ficin extract.

Store the extract at -18°C for future use.[6]

Protocol 2: Determination of Milk-Clotting Activity (MCA)

This assay determines the milk-clotting strength of the ficin extract. The activity is often

expressed in Rennet Units (UR) or Soxhlet Units (SU).[6][9]

Materials:

Berridge substrate (reconstituted skim milk with CaCl₂) or a solution of 10g dry skim milk per

100mL of 0.01 M CaCl₂.[6][9]

Ficin extract (prepared as in Protocol 1)

Water bath set to the desired temperature (e.g., 35°C or 75°C).[6][9]
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Test tubes

Stopwatch

Procedure:

Prepare the milk substrate and allow it to equilibrate to the assay temperature in a water

bath.[9]

Add a defined volume of the ficin extract to the milk substrate.

Start the stopwatch immediately upon adding the enzyme.

Visually monitor the milk for the first appearance of coagulation flakes.[6]

Record the time (in seconds) taken for coagulation to occur.

Calculate the milk-clotting activity. One Soxhlet unit (SU) is the amount of enzyme that clots

1 ml of milk in 40 minutes at a specific temperature and pH.[9][10]

Protocol 3: Assay of Proteolytic Activity

This protocol measures the general proteolytic activity of the ficin extract on a casein substrate.

Materials:

Casein solution (e.g., 2% w/v)

Ficin extract

Trichloroacetic acid (TCA) solution

Phosphate buffer (pH 7.0)

L-cysteine and EDTA solution

Spectrophotometer (280 nm)

Procedure:
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Prepare a reaction mixture containing the casein solution in a suitable buffer.

Add the ficin extract to initiate the reaction and incubate at a controlled temperature (e.g.,

37°C) for a specific time (e.g., 20 minutes).[11]

Stop the reaction by adding TCA solution to precipitate the undigested protein.

Centrifuge the mixture to pellet the precipitated protein.

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to

the amount of TCA-soluble peptides released, indicating proteolytic activity.[11]

One unit of ficin activity can be defined as the amount that produces a change in absorbance

of 1.0 per minute at pH 7.0 and 37°C.[11]

Protocol 4: Laboratory-Scale Fresh Cheese Production

This protocol outlines a basic procedure for making fresh cheese using ficin as the coagulant.

Materials:

Fresh milk (e.g., goat's or cow's milk)

Ficin extract

Calcium chloride (CaCl₂)

Starter culture (optional)

Cheesecloth

Thermometer

Stainless steel pot

Procedure:

Pasteurize the milk by heating it to the required temperature (e.g., 72°C for 15 seconds) and

then cooling it to the desired coagulation temperature (e.g., 28-35°C).[12][13]
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Add CaCl₂ to the milk to improve coagulation.[12]

If using, add the starter culture and allow the milk to ripen for a specified time.[12]

Add the ficin extract to the milk and stir gently for about one minute to ensure even

distribution.[14]

Allow the milk to set undisturbed until a firm coagulum is formed. The time will vary

depending on the ficin concentration and milk temperature.

Cut the curd into small cubes to facilitate whey expulsion.

Gently stir the curds and whey, and slowly heat if required by the specific cheese recipe.

Drain the whey from the curds using a cheesecloth-lined colander.[12]

Salt the curds as desired.[12]

The fresh cheese is now ready for consumption or further processing.

Physicochemical and Sensory Properties of Ficin-
Made Cheese
Cheeses produced with ficin exhibit distinct characteristics compared to those made with

traditional rennet.

Table 3: Properties of Soft Cheese made with Ficin vs. Rennet
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Property Ficin Soft Cheese
Rennet Soft
Cheese (Control)

Source

Texture
Softer and more

viscous
Firmer [6][7]

Penetrometry (mm) 2.5 3.6 [6][7]

Appearance White, creamy Not specified [6][7]

Organoleptic Quality Better than control Baseline [6][7]

Yield
Potentially higher due

to water retention
Baseline [5]

Visualizations
The following diagrams illustrate key processes and relationships in the use of ficin for

cheesemaking.
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Mechanism of Ficin on Casein Micelles
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Caption: Enzymatic action of ficin on casein micelles leading to curd formation.
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Experimental Workflow for Ficin Evaluation
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Caption: Workflow for the evaluation of ficin as a rennet substitute.
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Cheesemaking Process: Ficin vs. Traditional Rennet

Ficin-Based Process Traditional Rennet Process
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Caption: Comparison of key aspects between ficin and traditional rennet in cheesemaking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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